molecular formula C21H14ClN3 B2608711 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine CAS No. 1472062-94-4

2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine

Cat. No.: B2608711
CAS No.: 1472062-94-4
M. Wt: 343.81
InChI Key: JKHCVYDYGWHIFJ-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a biphenyl group, a phenyl group, and a chlorine atom attached to the triazine ring

Preparation Methods

The synthesis of 2-([1,1’-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine typically involves the reaction of appropriate biphenyl and phenyl derivatives with cyanuric chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reactions. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

2-([1,1’-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the triazine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions. This leads to the formation of substituted triazine derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, it can be reduced to form corresponding amines or oxidized to form various oxidized derivatives.

    Coupling Reactions: The biphenyl and phenyl groups can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-([1,1’-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound can be used in the development of bioactive molecules, such as inhibitors or activators of specific enzymes or receptors. Its interactions with biological targets can provide insights into biochemical pathways and processes.

    Medicine: Potential applications in drug discovery and development, particularly in the design of new therapeutic agents. Its ability to interact with specific molecular targets makes it a valuable candidate for medicinal chemistry research.

    Industry: Used in the production of advanced materials, such as polymers and coatings. Its chemical properties can be exploited to enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

2-([1,1’-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine can be compared with other triazine derivatives, such as:

    2,4,6-Trichloro-1,3,5-triazine:

    2,4-Diamino-6-chloro-1,3,5-triazine: Known for its applications in the synthesis of herbicides and pharmaceuticals.

    2,4,6-Tri(phenyl)-1,3,5-triazine: Used in the development of advanced materials and as a ligand in coordination chemistry.

The uniqueness of 2-([1,1’-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.

Biological Activity

2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and neuroprotective effects. This article synthesizes data from various studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C21_{21}H14_{14}ClN3_3
  • Molecular Weight : 343.81 g/mol
  • CAS Number : 1472062-94-4

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its effects against various cancer cell lines and its potential as an acetylcholinesterase (AChE) inhibitor.

Anticancer Activity

Research indicates that derivatives of triazines, including this compound, exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50_{50} (µM)Reference
HCT-1168.55 ± 3.37
MCF-711.42 ± 2.01
HeLaNot specified

The compound has shown promising results in inhibiting cell viability in these lines, suggesting its potential as an anticancer agent.

Enzyme Inhibition

In addition to its cytotoxic properties, this compound has been studied for its ability to inhibit enzymes linked to neurodegenerative diseases.

Enzyme Inhibition Data
Compounds related to the triazine scaffold have been reported to inhibit AChE and β-secretase (BACE1), which are crucial in the context of Alzheimer's disease.

Table 2: Enzyme Inhibition Potency

EnzymeIC50_{50} (µM)Reference
AChE0.051
BACE19.00

These findings suggest that compounds like this compound may have dual therapeutic potential in treating both cancer and neurodegenerative disorders.

The mechanism by which this compound exerts its biological effects involves interaction with specific targets within cells. For instance:

  • Cytotoxicity Mechanism : The cytotoxic effects observed in cancer cells are likely due to the induction of apoptosis and cell cycle arrest.
  • Enzyme Interaction : The inhibition of AChE and BACE1 suggests that the compound may interfere with neurotransmitter regulation and amyloid precursor protein processing, respectively.

Case Studies

Several studies have focused on the synthesis and evaluation of triazine derivatives similar to this compound:

  • Yazdani et al. (2021) reported that specific triazine derivatives exhibited significant AChE inhibition with IC50_{50} values comparable to established inhibitors .
  • Iraji et al. (2020) demonstrated that modifications on the triazine scaffold could enhance inhibitory potency against BACE1, indicating a structure-activity relationship that could be exploited for drug development .

Properties

IUPAC Name

2-chloro-4-phenyl-6-(4-phenylphenyl)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3/c22-21-24-19(17-9-5-2-6-10-17)23-20(25-21)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHCVYDYGWHIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1472062-94-4
Record name 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine
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